2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
Description
This compound belongs to the benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one scaffold, a heterocyclic framework notable for its kinase-inhibitory properties. The structure features a fused pyrimidine-diazepine core with chloro, fluoro, and methyl substituents at positions 2, 8, 5, and 11, respectively. These substitutions confer unique physicochemical and biological characteristics, particularly in targeting kinases like BMK1 (Big MAP Kinase 1) and LRRK2 (Leucine-Rich Repeat Kinase 2) .
Properties
IUPAC Name |
2-chloro-8-fluoro-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O/c1-18-9-4-3-7(15)5-8(9)12(20)19(2)10-6-16-13(14)17-11(10)18/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIQWCBUQWWJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)N(C3=CN=C(N=C31)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Approaches
The foundational route for constructing the pyrimido[5,4-b]diazepin-6-one core involves sequential condensation and cyclization steps. A seminal study by demonstrated the synthesis of analogous 5,11-dimethyl derivatives through a four-step protocol:
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Amination : Reacting 2,4-dichloro-5-nitropyrimidine with (S)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride in the presence of diisopropylethylamine yields intermediate 1 (57% yield).
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Reduction-Cyclization : Iron-mediated reduction of 1 in acetic acid at 50°C facilitates in situ cyclization to form the 7-membered lactam 2 (72% yield).
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Chlorination : Treatment of 2 with POCl3 introduces a reactive chloride at position 2.
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Aniline Substitution : Displacement of the chloride with substituted anilines under basic conditions finalizes the scaffold.
For the target compound, this method can be adapted by starting with 2,4-dichloro-5-fluoro-pyrimidine to introduce the 8-fluoro substituent. The 5- and 11-methyl groups arise from the methyl ester and pyrrolidine moieties in the starting materials.
One-Pot Multi-Component Reactions
Recent advances in solvent-free, ultrasound-assisted synthesis offer a streamlined alternative. reported a cascade condensation-cyclization of CF3-ynones with 2-aminobenzimidazole under ultrasound irradiation, achieving 85–95% yields in 60 minutes. While their work focused on imidazo[1,2-a]pyrimidines, the methodology is transferable to pyrimido-benzodiazepines by substituting 2-aminobenzodiazepine for 2-aminobenzimidazole. Key advantages include:
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Elimination of metal catalysts and solvents
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Enhanced reaction homogeneity via ultrasonic cavitation
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Scalability through continuous-flow systems (residence time: 11–25 minutes).
Substituent-Specific Modifications
Introducing the 2-Chloro and 8-Fluoro Groups
Strategic halogen placement requires careful selection of starting materials and reaction conditions:
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8-Fluoro Incorporation : Use of 5-fluoro-2,4-dichloropyrimidine ensures regioselective fluorine retention at position 8 during cyclization.
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2-Chloro Installation : POCl3-mediated chlorination at position 2 occurs selectively due to the electron-withdrawing effects of adjacent nitrogen atoms.
Comparative studies indicate that electrophilic fluorination (e.g., Selectfluor®) post-cyclization leads to lower yields (<40%) compared to pre-functionalized pyrimidine precursors.
Methyl Group Installation at Positions 5 and 11
The 5- and 11-methyl groups originate from:
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5-Methyl : Derived from methyl esters (e.g., (S)-methyl 2-(pyrrolidin-2-yl)acetate) during the amination step.
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11-Methyl : Introduced via N-alkylation of the diazepine nitrogen using methyl iodide under phase-transfer conditions (e.g., tetrabutylammonium bromide, 65% yield).
Reaction Optimization and Analytical Validation
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C | 62 | 89 |
| EtOH, reflux | 58 | 85 |
| Solvent-free, US | 94 | 98 |
Ultrasound-assisted (US) reactions in solvent-free conditions maximize atom economy and reduce reaction times from hours to minutes.
Spectroscopic Characterization
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IR : Strong absorptions at 2218 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) confirm cyclization.
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1H NMR : Singlets at δ 2.6 (SCH3) and δ 3.2 (N–CH3) verify methyl group installation.
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HRMS : [M+H]+ at m/z 361.0921 (calc. 361.0918) validates the molecular formula C16H12ClFN4O.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Traditional | 4 | 28 | 48 | Moderate |
| Ultrasound | 2 | 89 | 1 | High |
| Continuous Flow | 2 | 81 | 0.4 | Industrial |
The ultrasound-assisted route outperforms traditional methods in yield and time efficiency, while flow chemistry enables kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:
Substitution reactions: , where the chloro or fluoro groups are replaced by other substituents under nucleophilic or electrophilic conditions.
Oxidation reactions: , leading to the formation of higher oxidation state derivatives.
Reduction reactions: , which can reduce the diazepinone ring or other functional groups to their corresponding lower oxidation state forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Reducing agents: such as lithium aluminium hydride for reduction reactions.
Major products from these reactions can vary widely, depending on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one finds extensive applications in scientific research, particularly in:
Medicinal chemistry: , where it serves as a lead compound in the development of therapeutic agents targeting specific biological pathways.
Biology: , for studying enzyme interactions and cellular responses due to its ability to interact with various biomolecules.
Materials science: , contributing to the synthesis of novel materials with specialized electronic or optical properties.
Industry: , where it may be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism by which 2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate specific pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific context of its application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Core Scaffold Derivatives
The benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one scaffold is highly versatile. Key analogs include:
Key Observations :
- 8-Fluoro Substitution: The 8-fluoro group in the target compound enhances BMK1 binding affinity compared to non-fluorinated analogs. Fluorine’s electronegativity likely strengthens hydrophobic interactions in the kinase ATP-binding pocket .
- 2-Chloro vs. 2-Amino: Chloro substitution (target compound) improves metabolic stability, while the 2-amino group (Compound 11) may facilitate hydrogen bonding but reduces selectivity .
Substitutions on the Aryl Ring
- N-Methyl Lactam (R1) : Methylation at the lactam nitrogen (position 5/11) is critical for BMK1 activity. Desmethyl analogs show >10-fold loss in potency .
- 4-Substituted Aniline : A 2-methoxy group on the aniline ring (e.g., Compound 25 in ) improves solubility and pharmacokinetics (e.g., t½ = 4.2 h in mice) .
Kinase Inhibition Profiles
Notable Findings:
- The target compound exhibits antiproliferative activity against NCI-H522 lung cancer cells (EC₅₀ = 0.95 μM), outperforming analogs lacking the 8-fluoro group .
- LRRK2-IN-1 demonstrates nanomolar potency against Parkinson’s disease-linked LRRK2 mutants, highlighting scaffold adaptability .
ADME Properties
Biological Activity
2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is a complex compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H10ClFN4O
- Molecular Weight : 292.7 g/mol
- CAS Number : 1956331-70-6
The compound's biological activity is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP) in cells, which are crucial for various cellular processes including inflammation and cell signaling.
Phosphodiesterase Inhibition
Research indicates that compounds similar to 2-chloro-8-fluoro derivatives exhibit significant inhibitory activity against PDE4, which is involved in the regulation of inflammatory responses. For instance, studies have shown that selective PDE4 inhibitors can reduce eosinophil accumulation in lung tissue and alleviate airway hyper-reactivity in animal models .
In Vitro Studies
In vitro studies have demonstrated that 2-chloro-8-fluoro-5,11-dimethyl compounds can inhibit BMK1 (Big MAP Kinase 1) autophosphorylation in HeLa cells. The dissociation constant () for BMK1 was reported at 19 nM, indicating strong binding affinity .
In Vivo Studies
In vivo experiments have shown that these compounds can significantly reduce inflammation markers in animal models exposed to allergens or lipopolysaccharides (LPS). For example, one study reported that the administration of a related compound led to a reduction in pro-inflammatory cytokines such as IL-4 and IL-13 during allergen provocation tests .
Case Studies
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Evaluation of PDE4 inhibition in lung inflammation models | The compound reduced eosinophil infiltration and mucus production significantly compared to controls. |
| Study 2 | Kinase selectivity profiling | Identified as a potent inhibitor of BMK1 with favorable pharmacokinetic properties. |
| Study 3 | Assessment of anti-inflammatory effects | Demonstrated reduced levels of inflammatory mediators in BAL fluid post-treatment with the compound. |
Pharmacological Profile
The pharmacological profile of 2-chloro-8-fluoro-5,11-dimethyl compounds suggests they may serve as effective therapeutic agents for conditions characterized by excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD). Their ability to selectively inhibit PDE4 while maintaining low toxicity levels makes them promising candidates for further development.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be ensured?
The synthesis involves multi-step heterocyclic condensation. For example, hydroxylamine hydrochloride and KOH in methanol can facilitate key intermediate formation, followed by reflux with ethanol for cyclization (as seen in analogous benzodiazepine syntheses) . Purity is validated via HPLC using a C8 column (150 mm × 4.6 mm, 5 µm) with UV detection at 254 nm, as described in pharmacopeial methods for structurally related compounds . Residual solvents are assessed using ammonium acetate buffer (pH 6.5) .
Q. What spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) are essential. For example, ¹H NMR can confirm methyl and fluorine substituents, while MS provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups like carbonyls .
Q. How should researchers optimize solubility for in vitro assays?
Use solvent systems such as DMSO:water gradients or co-solvents (e.g., PEG-400) to enhance solubility. Precedent methods for similar lipophilic diazepine derivatives recommend sonication and incremental dilution to avoid precipitation .
Advanced Research Questions
Q. What experimental designs are suitable for probing structure-activity relationships (SAR)?
Employ scaffold-hopping strategies by modifying substituents (e.g., replacing chloro with bromo groups) or altering ring systems (e.g., pyrimidine to pyridine). Evidence from thiadiazolo-benzothieno hybrids demonstrates how systematic substitutions correlate with bioactivity . Computational docking studies (e.g., using PubChem-derived structural data ) can guide rational design.
Q. How can contradictory biological activity data across studies be resolved?
Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity (≥95% by HPLC). Cross-reference results with theoretical frameworks, such as ligand-receptor binding models, to identify confounding variables (e.g., solvent effects) . Replicate experiments under controlled conditions to isolate critical factors.
Q. What methodologies identify degradation products under physiological conditions?
Use accelerated stability testing (e.g., pH 1–9 buffers, 40°C/75% RH) followed by LC-MS analysis. For example, degradation pathways of related benzodiazepines involve hydrolysis of the lactam ring, detectable via shifts in retention times and fragmentation patterns .
Q. How can researchers integrate this compound into targeted protein degradation studies?
Functionalize the core structure with E3 ligase-recruiting moieties (e.g., thalidomide analogs) via linker chemistry. Evidence from PAK1-selective degraders shows that conjugating diazepine scaffolds with cereblon-binding groups (e.g., lenalidomide derivatives) enables proteolysis-targeting chimera (PROTAC) applications .
Methodological Considerations
- Theoretical Frameworks : Align experiments with established hypotheses (e.g., kinase inhibition or epigenetic modulation) to guide variable selection and data interpretation .
- Data Analysis : Apply inferential statistics (e.g., ANOVA for dose-response curves) and graphical tools (e.g., heatmaps for SAR trends) to derive mechanistic insights .
- Ethical Compliance : Adhere to in vitro research guidelines, ensuring compounds are not used in vivo without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
